3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole
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Overview
Description
3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a chlorine atom, two methyl groups, and a phenyl group attached to the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of this compound with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Cycloaddition Products: Complex heterocyclic compounds with extended ring systems.
Scientific Research Applications
3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: Serves as a building block for synthesizing more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorine atom and methyl groups may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloro-1-phenyl-1H-pyrazole: Lacks the methyl groups, affecting its chemical properties and biological activity.
4,5-Dimethyl-1-phenyl-1H-pyrazole: Lacks the chlorine atom, leading to variations in its chemical behavior.
Uniqueness
The presence of both chlorine and methyl groups in 3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole makes it unique compared to other pyrazole derivatives. This combination of substituents can influence its reactivity, binding affinity, and overall chemical and biological properties .
Properties
Molecular Formula |
C11H11ClN2 |
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Molecular Weight |
206.67 g/mol |
IUPAC Name |
3-chloro-4,5-dimethyl-1-phenylpyrazole |
InChI |
InChI=1S/C11H11ClN2/c1-8-9(2)14(13-11(8)12)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
YDVLQCDRAJJUTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1Cl)C2=CC=CC=C2)C |
Origin of Product |
United States |
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